2-((2-Methoxyethyl)thio)-3-methylnaphthalene-1,4-dione
Overview
Description
VK3-OCH3 is an analog of vitamin K3 that that has antiproliferative activities in vitro. It preferentially decreases proliferation of IMR-32, LA-N-1, NB-39, and SK-N-SH neuroblastoma cells (IC50s = 2.43, 1.55, 10.69, and 3.45 µM, respectively) compared with non-cancerous HUVEC and HDF cells (IC50s = 26.24 and 87.11 µM, respectively). It increases heme oxygenase-1 (HO-1) and caveolin-1 levels, induces apoptosis, and halts the cell cycle at the G2/M phase in IMR-32 cells. VK3-OCH3 also inhibits protein-tyrosine phosphorylase (PTPase) activity (IC50 = 57.2 µM in a cell-free assay), induces protein-tyrosine phosphorylation in Hep3B hepatoma cells when used at a concentration of 50 µM, and inhibits the growth of Hep3B cells (IC50 = 8.6 µM).
VK3-OCH3 is a selective antitumor agent via heme oxygenase (HO-1) related mechanisms; Vitamine K3 analogue.
Mechanism of Action
Target of Action
VK3-OCH3, also known as 2-(2-methoxyethylthio)-3-methylnaphthalene-1,4-dione, is an analog of Vitamin K3 (Menadione) . The primary target of VK3-OCH3 is believed to be the heme oxygenase (HO)-1 .
Mode of Action
VK3-OCH3 has been shown to induce G2/M arrest and apoptosis in neuroblastoma cells . The compound is believed to act through the up-regulation of heme oxygenase (HO)-1 . This suggests that VK3-OCH3 may interact with its target to modulate its activity, leading to changes in cell cycle progression and promoting programmed cell death.
Biochemical Pathways
The up-regulation of heme oxygenase (ho)-1 suggests that it may influence pathways related to cell cycle regulation and apoptosis
Result of Action
The action of VK3-OCH3 results in the induction of G2/M arrest and apoptosis in neuroblastoma cells . This suggests that VK3-OCH3 may have potential antitumor activity, particularly against neuroblastoma cells. It is noted that vk3-och3 has much less cytotoxicity towards normal cells .
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-9-12(15)10-5-3-4-6-11(10)13(16)14(9)18-8-7-17-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCRCMIBIBLUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432623 | |
Record name | 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255906-59-3 | |
Record name | 2-[(2-Methoxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 255906-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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